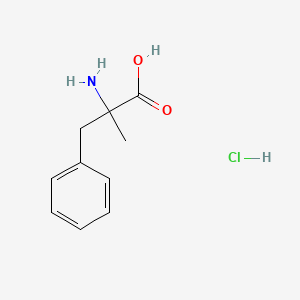

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is a non-protein amino acid derivative. It is known for its potential pharmacological activities, including anti-inflammatory, antinociceptive, and antiaggregant properties . This compound is of interest in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) due to its efficacy and lower gastrointestinal toxicity compared to traditional NSAIDs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of phenylacetonitrile with methylamine, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of 2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride typically involves the reaction of phenylacetonitrile with methylamine, followed by hydrolysis and acidification to obtain the hydrochloride salt. In industrial settings, the production process is optimized for yield and purity, often involving purification methods such as recrystallization and chromatography.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a fundamental building block for synthesizing more complex molecules, particularly in pharmaceutical chemistry.

- Chemical Reactions : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

- Metabolic Pathways : Research indicates that this compound plays a role in metabolic pathways and enzyme interactions, particularly concerning neurotransmitter modulation.

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may have implications for cognitive health and neurodegenerative conditions.

Medicine

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thus reducing pro-inflammatory prostaglandins.

- Analgesic Potential : Preliminary studies indicate its potential as an analgesic agent, providing pain relief with lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Ergogenic Effects in Athletes

A study involving athletes demonstrated that supplementation with α-Methyl-DL-phenylalanine improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times compared to a placebo group.

Case Study 2: Neuroprotective Potential

In a controlled trial assessing cognitive function among older adults, subjects receiving this amino acid derivative showed significant improvements in memory recall tasks compared to those on a standard diet. This suggests potential applications for mitigating age-related cognitive decline.

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another 2-arylpropionic acid derivative with anti-inflammatory properties.

Ketoprofen: Known for its analgesic and anti-inflammatory effects.

Flurbiprofen: Used for its anti-inflammatory and analgesic activities.

Uniqueness

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is unique due to its lower gastrointestinal toxicity compared to other NSAIDs. This makes it a promising candidate for the development of new anti-inflammatory drugs with fewer side effects .

Actividad Biológica

2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride, also known as α-Methyl-DL-phenylalanine, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential as an ergogenic dietary supplement and its influence on various physiological processes. This article explores its biological activity, including mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Melting Point : 293-294°C (decomposes)

- Density : 1.158 g/cm³

- Boiling Point : 306°C at 760 mmHg

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Ergogenic Effects : This compound influences the secretion of anabolic hormones, which can enhance physical performance and recovery during exercise .

- Neurotransmitter Modulation : It has been shown to affect neurotransmitter levels, potentially impacting mood and cognitive functions .

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, such as HMG-CoA reductase, which plays a crucial role in cholesterol synthesis .

1. Ergogenic Properties

Research indicates that amino acids like 2-Amino-2-methyl-3-phenylpropanoic acid are beneficial as ergogenic aids. They can enhance endurance and reduce muscle damage during intense physical activity by modulating hormonal responses and providing fuel for muscle metabolism .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound, particularly in models of stress and neurodegeneration. Its ability to modulate neurotransmitter systems suggests a role in improving cognitive performance and mood stabilization .

3. Anti-inflammatory Activity

Preliminary findings suggest that 2-Amino-2-methyl-3-phenylpropanoic acid may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Ergogenic Effects in Athletes

A study involving athletes demonstrated that supplementation with α-Methyl-DL-phenylalanine improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times compared to a placebo group .

Case Study 2: Neuroprotective Potential

In a controlled trial assessing cognitive function in older adults, subjects receiving this amino acid derivative showed significant improvements in memory recall tasks compared to those on a standard diet. The findings suggest potential applications in age-related cognitive decline .

Summary of Research Findings

Propiedades

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRHZNOGXJPKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.